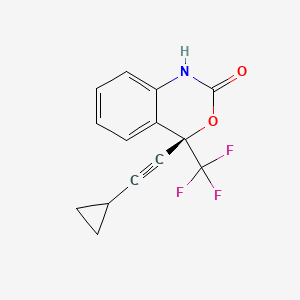
Deschloro-(S)-efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The removal of the chlorine atom in this compound alters its chemical properties and potentially its biological activity. This compound is of interest in medicinal chemistry for its potential therapeutic applications and its role in understanding the structure-activity relationships of NNRTIs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deschloro-(S)-efavirenz typically involves the modification of the efavirenz molecule to remove the chlorine atom. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Using a nucleophile to replace the chlorine atom with a hydrogen atom.
Dehalogenation: Employing reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere to remove the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Deschloro-(S)-efavirenz can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Deschloro-(S)-efavirenz has several scientific research applications, including:
Medicinal Chemistry: Studying its potential as an antiviral agent and its interactions with HIV-1 reverse transcriptase.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.
Structural Biology: Analyzing its binding interactions with target proteins to elucidate structure-activity relationships.
Chemical Biology: Exploring its effects on cellular pathways and its potential as a chemical probe for biological studies.
Mechanism of Action
Deschloro-(S)-efavirenz exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. The removal of the chlorine atom may affect its binding affinity and specificity, potentially altering its efficacy and resistance profile. The molecular targets and pathways involved include the reverse transcriptase enzyme and associated viral replication machinery.
Comparison with Similar Compounds
Similar Compounds
Efavirenz: The parent compound with a chlorine atom, widely used as an NNRTI in HIV treatment.
Nevirapine: Another NNRTI with a different chemical structure but similar mechanism of action.
Etravirine: A second-generation NNRTI with a broader resistance profile.
Uniqueness
Deschloro-(S)-efavirenz is unique due to the absence of the chlorine atom, which may confer distinct chemical and biological properties. This modification can influence its pharmacokinetics, binding interactions, and resistance profile, making it a valuable compound for studying the structure-activity relationships of NNRTIs and developing new antiviral agents.
Properties
Molecular Formula |
C14H10F3NO2 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
(4S)-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1 |
InChI Key |
PMAKZVLAJFKTHQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



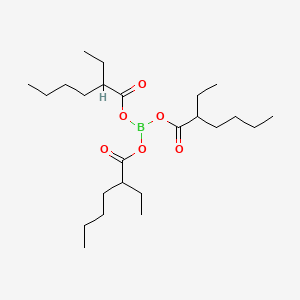
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
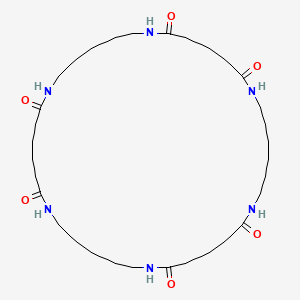
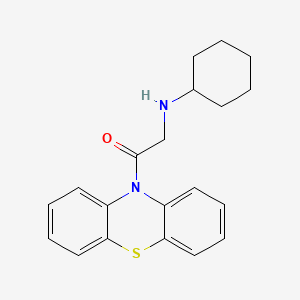
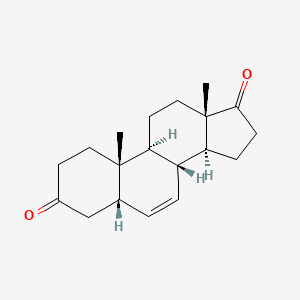
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
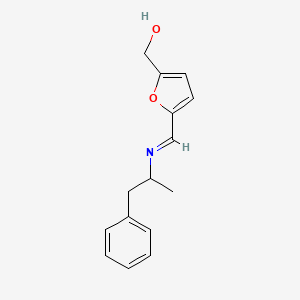

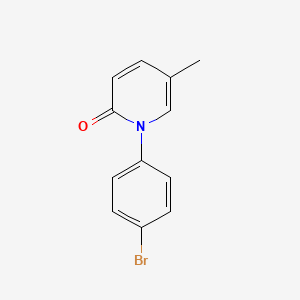


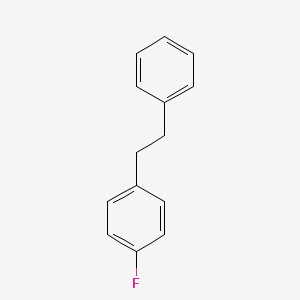
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
